
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties. This particular compound features a silane core with various functional groups attached, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps, including the formation of the silane core and the subsequent attachment of the functional groups. . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxy group can be reduced to phenols under specific conditions.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with proteins and other biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane (SiH4): A simpler silane compound used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silane core, used in various organic synthesis reactions.
Vinylsilane (C2H3SiH3): Contains a vinyl group, used in the production of silicone polymers.
Uniqueness
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to its combination of functional groups, which provide it with distinct chemical properties. The presence of both phenyl and phenoxy groups enhances its reactivity, while the ethylthio group adds to its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
106773-81-3 |
|---|---|
Molekularformel |
C24H28O2SSi |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(4-ethylsulfanylphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O2SSi/c1-4-27-23-13-15-24(16-14-23)28(2,3)19-25-18-20-9-8-12-22(17-20)26-21-10-6-5-7-11-21/h5-17H,4,18-19H2,1-3H3 |
InChI-Schlüssel |
HPMMDJWYQFWLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
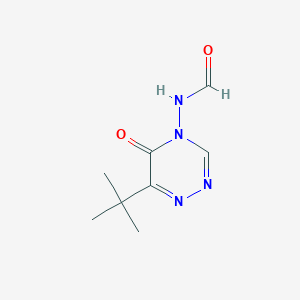
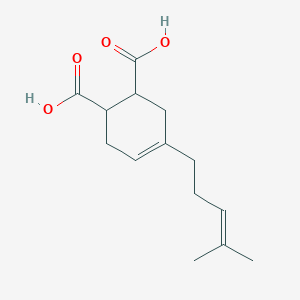
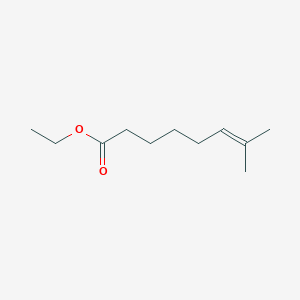
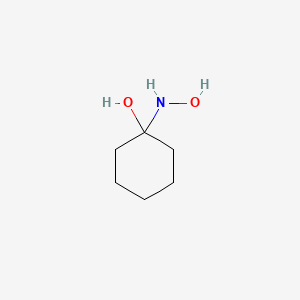


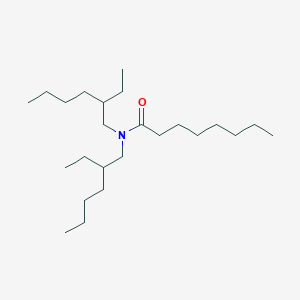


![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
